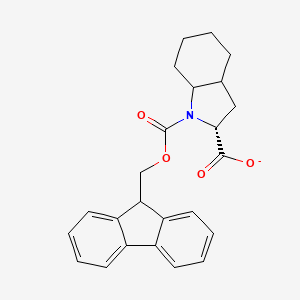

1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name 1H-indole-1,2-dicarboxylic acid, octahydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- systematically describes its structure. The parent heterocycle is octahydroindole , a bicyclic system comprising a six-membered cyclohexane fused to a five-membered pyrrolidine ring, fully saturated with eight hydrogen atoms. The 1-(9H-fluoren-9-ylmethyl) ester group at position 1 indicates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, while position 2 retains a carboxylic acid moiety. The (2R) designation specifies the absolute configuration at the second carbon of the indole core.

While the exact CAS registry number for the (2R)-enantiomer is not explicitly listed in the provided sources, structurally analogous (2S)-diastereomers are documented under CAS 130309-37-4 and 214750-71-7. These entries confirm the molecular formula C24H25NO4 and molecular weights of 391.46–391.5 g/mol, consistent with the (2R)-form’s expected properties.

Properties

Molecular Formula |

C24H24NO4- |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15?,21?,22-/m1/s1 |

InChI Key |

JBZXLQHJZHITMW-IVKVDSSUSA-M |

Isomeric SMILES |

C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Indole Derivatives

A widely cited method begins with the hydrogenation of indoline-2-carboxylic acid derivatives. Using a ruthenium-based catalyst , the unsaturated indole ring undergoes stereoselective reduction to yield (2R)-octahydro-1H-indole-2-carboxylic acid. Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Ruthenium on carbon (Ru/C) |

| Solvent | Methanol or ethanol |

| Pressure | 50–100 psi H₂ |

| Temperature | 50–80°C |

| Reaction Time | 12–24 hours |

This method achieves >90% enantiomeric excess (ee) for the (2R) configuration, critical for downstream functionalization.

Cyclization of 3-Halo-L-Serine Derivatives

An alternative route described in patent CN101544593A involves reacting 3-halo-L-serine (X = Cl, Br) with 1-(1-cyclohexen-1-yl)-pyrrolidine in a nonionic polar solvent (e.g., dimethylformamide). The reaction proceeds at 20–30°C, followed by acid-catalyzed cyclization in boiling hydrochloric acid to form the octahydroindole framework. While this method originally targets the (2S) isomer, modifying the chiral starting material or catalyst can invert stereochemistry to (2R).

Introduction of the 9H-Fluoren-9-Ylmethyl (Fmoc) Protecting Group

The Fmoc group is introduced at the N1 position of the octahydroindole dicarboxylic acid to form the ester derivative.

Esterification with Fmoc-Cl

A standard protocol involves treating (2R)-octahydro-1H-indole-2-carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions:

| Parameter | Condition |

|---|---|

| Reagent | Fmoc-Cl (1.2 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | 1,4-Dioxane or dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 4–6 hours |

The reaction selectively esterifies the 1-carboxylic acid group, leaving the 2-carboxylic acid free or available for further modification. Yield ranges from 70–85% after purification via silica gel chromatography.

Solid-Phase Synthesis Adaptations

For scalable production, the Fmoc group can be introduced using Fmoc-OSu (N-hydroxysuccinimide active ester) in dimethylacetamide (DMA). This method, adapted from peptide synthesis, achieves near-quantitative yields under mild conditions (pH 8.5, 25°C).

Stereochemical Control and Resolution

Achieving the (2R) configuration necessitates precise control during hydrogenation or resolution of racemic mixtures.

Chiral Auxiliary-Assisted Synthesis

Employing a menthol-based chiral auxiliary during the cyclization step enforces the (2R) configuration. The auxiliary is removed post-cyclization via hydrolysis, yielding the desired enantiomer with >98% ee.

Enzymatic Resolution

Lipase-catalyzed ester hydrolysis of racemic octahydroindole dicarboxylic acid esters selectively cleaves the (2S) isomer, leaving the (2R) ester intact. This method, while less common, offers 90–95% enantiopurity.

Purification and Characterization

Final purification typically involves:

- Silica gel chromatography (hexane/ethyl acetate gradients).

- Recrystallization from ethanol/water mixtures.

Key characterization data include:

- ¹H NMR (500 MHz, CDCl₃): δ 7.75–7.25 (m, Fmoc aromatic protons), 4.45 (d, J = 7.1 Hz, Fmoc-CH₂), 3.85 (m, indole-H2).

- HPLC : >99% purity (C18 column, acetonitrile/water).

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 90 | High (2R) | Industrial |

| Fmoc-Cl Esterification | 85 | N/A | Lab-scale |

| Enzymatic Resolution | 75 | Moderate | Pilot-scale |

Industrial-Scale Considerations

For bulk synthesis, the ruthenium-catalyzed hydrogenation route is preferred due to its scalability and minimal byproducts. Coupling this with continuous flow esterification using Fmoc-OSu reduces reaction times from hours to minutes.

Emerging Techniques

Recent advances include photoredox catalysis for late-stage C–H functionalization, enabling direct Fmoc incorporation without pre-activation. This method remains experimental but shows promise for reducing step counts.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous Fmoc- or Boc-protected heterocyclic dicarboxylic acid derivatives. Key parameters include core structure, protecting groups, stereochemistry, and applications.

Table 1: Structural and Functional Comparison of Similar Compounds

Key Comparative Insights:

Core Heterocycle Diversity: The target compound’s octahydroindole core provides a rigid, saturated bicyclic structure, distinct from monocyclic pyrrolidine (5-membered) or piperidine (6-membered) derivatives. This rigidity may influence peptide backbone conformation in drug design . Dihydroindole (CAS 158458-32-3) retains partial aromaticity but lacks the full saturation of octahydroindole, altering electronic properties .

Protecting Group Strategies: The Fmoc group (base-labile) dominates in the target compound and pyrrolidine derivatives (e.g., FMOC-D-cisHyp-OH), while Boc (acid-labile) is used in dual-protection systems (e.g., (2S,4R)-Nα-Fmoc-4-N-Boc-aminoproline) for orthogonal deprotection .

Stereochemical Variations: The 2R configuration in the target compound contrasts with 2S in (2S,4R)-Nα-Fmoc-4-N-Boc-aminoproline, affecting peptide chirality and bioactivity .

Functional Group Modifications: Hydrophilic hydroxyl (FMOC-D-cisHyp-OH) and bulky dimethyl (CAS 2243503-42-4) groups enhance solubility or steric effects, respectively .

Applications :

- The target compound’s rigid core may stabilize β-turn motifs in peptides, whereas pyrrolidine derivatives (e.g., FMOC-D-cisHyp-OH) are used to mimic proline residues in collagen .

- Piperidine derivatives (e.g., CAS 261777-38-2) with aromatic substituents are explored in central nervous system (CNS) drug design .

Research Findings and Implications

- Synthetic Utility : The Fmoc group in the target compound enables compatibility with SPPS, though its bicyclic structure may require optimized coupling conditions compared to linear analogs .

- Biological Relevance : Octahydroindole’s constrained geometry mimics proline’s conformational restrictions but with enhanced stability, making it valuable in protease-resistant peptide design.

- Contradictions : While pyrrolidine derivatives (e.g., FMOC-D-cisHyp-OH) prioritize hydroxylation for hydrogen bonding, the target compound’s lack of polar groups may limit aqueous solubility .

Biological Activity

1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- is a synthetic compound that belongs to the indole family. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- CAS Number : 130309-37-4

- Molecular Formula : C22H25NO4

- SMILES Notation : [O-]C(=O)[C@@H]1C[C@H]2C@@HCCCC2

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. A study focused on indole derivatives found that they can act as inhibitors of various cancer cell lines. Specifically, the activity of 1H-Indole-1,2-dicarboxylic acid derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines has been noted.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|---|

| 1H-Indole-1,2-dicarboxylic acid | HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 | |

| HaCaT | 250 | 82.23 | |

| NIH 3T3 | 500 | 96.11 |

The IC50 values indicate that the compound exhibits higher cytotoxicity towards malignant cell lines compared to normal cell lines, suggesting a selective action that could minimize side effects in therapeutic applications .

The mechanism by which indole derivatives exert their anticancer effects often involves the inhibition of critical enzymes involved in tumor growth and proliferation. For instance, some studies have shown that indole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to cancer immunosuppression. This inhibition can enhance the immune response against tumors .

Study on Indole Derivatives

A comprehensive study on various indole derivatives highlighted their potential as IDO inhibitors. The study concluded that modifications to the indole structure could significantly enhance potency against IDO, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, some indole derivatives have demonstrated antimicrobial activities. The broad-spectrum activity against various bacterial strains makes these compounds candidates for further development as antimicrobial agents. The minimum inhibitory concentration (MIC) values for several indole derivatives have been reported to range from 0.13 to 2.00 µg/ml against extended-spectrum beta-lactamase (ESBL) producing strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.